Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol
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Overview
Description
Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol is a chiral compound with significant interest in various fields of chemistry and industry. This compound features a cyclohexane ring substituted with a methanesulfonyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol typically involves the following steps:
Cyclohexane Derivative Formation: Starting from a cyclohexane derivative, the compound undergoes a series of functional group transformations.
Methanesulfonylation: Introduction of the methanesulfonyl group is achieved using methanesulfonyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the methanesulfonyl group, often using lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, methanesulfonyl chloride, various nucleophiles.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Rac-(1R,2R)-2-methoxycyclopentanamine
- Rac-(1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid
- Rac-(1R,2R)-2-(4-Fluorobenzyl)cyclopentylamine hydrochloride
Uniqueness
Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds. Its methanesulfonyl group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
(1R,2R)-2-methylsulfonylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUNVOKPLWUIGH-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CCCC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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